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Compound of Interest

Compound Name: 3'-Deoxy-5'-O-trityluridine

CAS No.: 161110-05-0

Cat. No.: B1139907

Get Quote

Abstract: This document provides a comprehensive guide for the multi-step chemical synthesis

of 3'-Deoxy-5'-O-trityluridine, a crucial building block in the development of therapeutic

oligonucleotides and antiviral agents. The protocol is designed for researchers in synthetic

organic chemistry, medicinal chemistry, and drug development. We will detail a field-proven,

four-step synthetic route starting from uridine, emphasizing the strategic rationale behind each

transformation, from regioselective protection of the 5'-hydroxyl group to the critical

deoxygenation at the 3'-position via a Barton-McCombie reaction. This guide includes step-by-

step experimental procedures, purification strategies, and methods for analytical validation.

Introduction: The Significance of 3'-
Deoxynucleosides
3'-Deoxynucleosides are a class of nucleoside analogs where the hydroxyl group at the 3'

position of the sugar moiety is replaced by a hydrogen atom. This structural modification is of

profound importance in medicinal chemistry and molecular biology. Lacking the 3'-hydroxyl

group, these molecules act as potent chain terminators during nucleic acid synthesis, a

mechanism exploited by numerous antiviral and anticancer drugs, including the well-known HIV

drug Azidothymidine (AZT).[1][2]
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The target molecule, 3'-Deoxy-5'-O-trityluridine, incorporates this key deoxygenated feature

while also featuring a trityl protecting group at the 5'-position. The bulky trityl group selectively

protects the primary 5'-hydroxyl, making it an indispensable synthon for the automated solid-

phase synthesis of modified oligonucleotides.[3][4] The lipophilicity imparted by the trityl group

also greatly simplifies the purification of the desired product using reverse-phase

chromatography.[5][6]

This guide presents a robust and logical synthetic pathway designed for both clarity and high

yield, proceeding through the following key stages:

Regioselective 5'-O-Tritylation: Protection of the primary 5'-hydroxyl group of uridine.

Selective 2'-O-Acetylation: Protection of the 2'-hydroxyl to isolate the 3'-position for

modification.

Thiocarbonylation: Conversion of the 3'-hydroxyl into a phenoxythiocarbonyl ester, the

precursor for deoxygenation.

Barton-McCombie Deoxygenation: Radical-induced removal of the 3'-thiocarbonyl group to

yield the final product.

Overall Synthetic Workflow
The synthesis transforms commercially available uridine into the target compound via a series

of protection and deoxygenation steps. Each intermediate is purified to ensure high quality

material for the subsequent reaction.
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Uridine (Starting Material)

5'-O-Trityluridine (1)

  Step 1: Tritylation
  Tr-Cl, Pyridine

2'-O-Acetyl-5'-O-trityluridine (2)

  Step 2: Acetylation
  Ac₂O, Pyridine

2'-O-Acetyl-3'-O-phenoxythiocarbonyl-
5'-O-trityluridine (3)

  Step 3: Thiocarbonylation
  PhOC(S)Cl, DMAP

3'-Deoxy-5'-O-trityluridine (Final Product)

  Step 4: Deoxygenation
  Bu₃SnH, AIBN

Click to download full resolution via product page

Caption: Multi-step synthesis of 3'-Deoxy-5'-O-trityluridine from uridine.
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Experimental Protocols
PART 1: Synthesis of 5'-O-Trityluridine (1)
Principle of the Reaction: The tritylation reaction leverages the differential reactivity of the

hydroxyl groups on the ribose sugar. The 5'-hydroxyl is a primary alcohol and is sterically less

hindered than the secondary 2'- and 3'-hydroxyls, allowing for its selective protection with the

bulky trityl chloride (Tr-Cl) in the presence of a base like pyridine.[3][7] Pyridine serves as both

the solvent and an acid scavenger for the HCl generated during the reaction.

Step-by-Step Protocol:

Dry uridine (1.0 eq) by co-evaporation with anhydrous pyridine twice and place it in a flame-

dried, two-neck round-bottom flask under an argon atmosphere.

Add anhydrous pyridine to dissolve the uridine (concentration approx. 0.2 M).

Cool the solution to 0 °C in an ice bath.

Add trityl chloride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains

low.

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) using a mobile phase of

Dichloromethane:Methanol (9:1 v/v).

Upon completion, quench the reaction by adding methanol (approx. 1 mL per 10 mL of

pyridine) and stir for 30 minutes.

Remove the solvent under reduced pressure.

Dissolve the resulting residue in dichloromethane (DCM) and wash sequentially with 5%

aqueous sodium bicarbonate (NaHCO₃) solution and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in

vacuo.
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Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-5%

methanol in dichloromethane to afford 5'-O-Trityluridine (1) as a white foam.

PART 2: Synthesis of 2'-O-Acetyl-5'-O-trityluridine (2)
Principle of the Reaction: With the 5'-position blocked, the next step is to differentiate between

the 2'- and 3'-hydroxyls. The 2'-hydroxyl is generally more nucleophilic and sterically accessible

than the 3'-hydroxyl, allowing for its preferential acetylation under controlled conditions. This

step is critical to ensure that the subsequent thiocarbonylation occurs exclusively at the 3'-

position.

Step-by-Step Protocol:

Dissolve the dried 5'-O-Trityluridine (1) (1.0 eq) in anhydrous pyridine in a flame-dried flask

under argon.

Cool the solution to -20 °C using an acetonitrile/dry ice bath.

Slowly add acetic anhydride (1.2 eq) dropwise via syringe.

Stir the reaction at -20 °C for 4-6 hours, monitoring carefully by TLC (DCM:MeOH 95:5 v/v).

Once the starting material is consumed, quench the reaction by adding cold water.

Extract the product with ethyl acetate. Wash the organic layer with saturated aqueous copper

sulfate (CuSO₄) to remove pyridine, followed by saturated NaHCO₃ and brine.

Dry the organic phase over Na₂SO₄, filter, and concentrate.

Purify the residue by silica gel chromatography using a hexane:ethyl acetate gradient to yield

2'-O-Acetyl-5'-O-trityluridine (2).

PART 3: Synthesis of 2'-O-Acetyl-3'-O-
phenoxythiocarbonyl-5'-O-trityluridine (3)
Principle of the Reaction: This step prepares the molecule for deoxygenation. The Barton-

McCombie reaction requires the conversion of the target hydroxyl group into a thiocarbonyl

derivative.[8][9] Here, the free 3'-hydroxyl group of compound (2) is reacted with phenyl
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chlorothionoformate in the presence of a catalyst, 4-dimethylaminopyridine (DMAP), to form the

3'-O-phenoxythiocarbonyl ester.

Step-by-Step Protocol:

Dissolve 2'-O-Acetyl-5'-O-trityluridine (2) (1.0 eq) and DMAP (1.5 eq) in anhydrous

acetonitrile in a flame-dried flask under argon.

Add phenyl chlorothionoformate (1.3 eq) dropwise at room temperature.

Stir the reaction for 2-4 hours at room temperature. Monitor by TLC (Hexane:Ethyl Acetate

1:1 v/v).

After completion, dilute the mixture with ethyl acetate and wash with 1 M hydrochloric acid

(HCl), saturated NaHCO₃, and brine.

Dry the organic layer over Na₂SO₄, filter, and concentrate to dryness.

The crude product (3) is often of sufficient purity to be carried forward without further

purification. If necessary, it can be purified by flash chromatography.

PART 4: Synthesis of 3'-Deoxy-5'-O-trityluridine (Final
Product)
Principle of the Reaction: This is the key deoxygenation step. The Barton-McCombie reaction is

a free-radical chain reaction.[10][11] The initiator, azobisisobutyronitrile (AIBN), generates a

tributyltin radical from tributyltin hydride (Bu₃SnH). This radical attacks the sulfur atom of the

thiocarbonyl group, leading to the formation of an alkyl radical at the 3'-position. This radical

then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the deoxygenated

product. The 2'-acetyl group is often cleaved under the reaction or workup conditions.

Step-by-Step Protocol:

Dissolve the crude precursor (3) (1.0 eq) in anhydrous toluene that has been degassed by

bubbling with argon for 30 minutes.

Add tributyltin hydride (Bu₃SnH) (2.5 eq) and AIBN (0.2 eq) to the solution.
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Heat the reaction mixture to reflux (approx. 110 °C) under argon for 2-3 hours. Monitor the

reaction by TLC.

Cool the reaction to room temperature and remove the toluene under reduced pressure.

Dissolve the residue in acetonitrile and wash with hexane to remove the bulk of the tin

byproducts.

Concentrate the acetonitrile layer. To remove residual tin compounds, dissolve the residue in

ethyl acetate and add a saturated aqueous solution of potassium fluoride (KF). Stir

vigorously for 1 hour.

Filter the resulting precipitate (tributyltin fluoride) through a pad of Celite, washing with ethyl

acetate.

Concentrate the filtrate and purify the final product by silica gel column chromatography,

eluting with a gradient of hexane and ethyl acetate to yield 3'-Deoxy-5'-O-trityluridine as a

white solid.

Data Summary and Reagent Table
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Step
Compoun
d Name

Starting
Material

Reagents
Mol. Wt. (
g/mol )

Molar
Ratio

Expected
Yield (%)

1

5'-O-

Trityluridin

e (1)

Uridine

Trityl

chloride,

Pyridine

486.53 1.0 : 1.1 80-90

2

2'-O-

Acetyl-5'-

O-

trityluridine

(2)

Compound

(1)

Acetic

anhydride,

Pyridine

528.56 1.0 : 1.2 75-85

3

2'-O-

Acetyl-3'-

O-

phenoxythi

ocarbonyl-

5'-O-

trityluridine

(3)

Compound

(2)

Phenyl

chlorothion

oformate,

DMAP,

Acetonitrile

680.72 1.0 : 1.3
>90

(Crude)

4

3'-Deoxy-

5'-O-

trityluridine

Compound

(3)

Tributyltin

hydride,

AIBN,

Toluene

470.53 1.0 : 2.5 70-80

Characterization and Validation
The identity and purity of the final product and all intermediates should be confirmed using

standard analytical techniques:

Thin Layer Chromatography (TLC): For reaction monitoring and preliminary purity

assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the chemical

structure. The disappearance of the 3'-H signal and the appearance of new signals in the 2'-

and 3'-deoxy positions in the ¹H NMR spectrum are key indicators of success.
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Mass Spectrometry (MS): To verify the molecular weight of the product.

References
Azhayev A. V., Ozols A. M., Bushnev A. S., Dyatkina N. B., Kochetkova S. V., Victorova L. S.,

Kukhanova M. K., Krayevsky A. A., Gottikh B. P. Aminonucleosides and their derivatives. IV.

Synthesis of the 3'-amino-3'-deoxynucleoside 5'-phosphates. Nucleic Acids Res. 1979

Feb;6(2):625–643. [Link]

Gorska, S., et al. Synthesis of 3'-azido-2',3'-dideoxy-5-fluorouridine Phosphoramidates and

Evaluation of Their Anticancer Activity. European Journal of Medicinal Chemistry. 2013. [Link]

Seliger, H. Protection of 5′-Hydroxy Functions of Nucleosides. Current Protocols in Nucleic

Acid Chemistry. 2000. [Link]

Inoue, T., & Orgel, L. E. Oligomerization of activated derivatives of 3'-amino-3'-

deoxyguanosine on poly(C) and poly(dC) templates. Journal of Molecular Biology. 1982.

[Link]

Murray, D. H., & Prokop, J. Synthesis of 3′-Deoxynucleosides II. Journal of Pharmaceutical

Sciences. 1965. [Link]

Yang, X. B., et al. Nucleophilic N1-->N3 rearrangement of 5'-O-trityl-O2,3'-

cycloanhydrothymidine. Nucleosides Nucleotides Nucleic Acids. 2000. [Link]

Ohrui, H., et al. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside

3′-Phosphoramidite Building Blocks. Molecules. 2011. [Link]

Garegg, P. J., et al. Synthesis of DNA via deoxynudeoside H-phosphonate Intermediates.

Nucleic Acids Research. 1986. [Link]

Eppacher, S., et al. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine

Triphosphates. Molecules. 2011. [Link]

Pathak, T. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.

Molecules. 2021. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC327702/
https://pubmed.ncbi.nlm.nih.gov/24056345/
https://currentprotocols.onlinelibrary.wiley.com/doi/abs/10.1002/0471142700.nc0203s00
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC345678/
https://sci-hub.se/10.1002/jps.2600541014
https://pubmed.ncbi.nlm.nih.gov/11200264/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6264223/
https://academic.oup.com/nar/article/14/14/5881/1059533
https://www.mdpi.com/1420-3049/16/4/3145
https://www.mdpi.com/1420-3049/26/18/5677
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139907?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kumar, R., et al. Double-headed nucleosides: Synthesis and applications. Beilstein Journal

of Organic Chemistry. 2014. [Link]

Todd, A. R., & Ulbricht, T. L. V. 3′-Deoxynucleosides. I. A Synthesis of 3′-Deoxyadenosine.

Journal of the Chemical Society. 1960. [Link]

Chemistry LibreTexts. II. Deoxygenation: The Barton-McCombie Reaction. [Link]

Google Patents. Preparation method of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine.

Glen Research. Manual Detritylation of Oligonucleotides after Deprotection. [Link]

Nesnow, S., & Heidelberger, C. Fluorinated pyrimidines. 41. Syntheses of 5-trifluoromethyl-

3'-deoxyuridine and 5-fluoro-3'-deoxyuridine. Journal of Medicinal Chemistry. 1972. [Link]

DiVA portal. Optimizing purification of oligonucleotides with reversed phase trityl-on solid

phase extraction. [Link]

Atherton, J. H., & Carpenter, B. K. The kinetics and mechanism of the acid-catalysed

detritylation of nucleotides in non-aqueous solution. Organic & Biomolecular Chemistry.

2004. [Link]

Beaucage, S. L. Protection of 5'-hydroxy functions of nucleosides. Current Protocols in

Nucleic Acid Chemistry. 2000. [Link]

Wikipedia. Synthesis of nucleosides. [Link]

Vinayak, R., et al. O-Trityl-on Oligoribonucleotides. Investigation of Phosphate Migration

During Purification and Detritylation. Nucleosides and Nucleotides. 1996. [Link]

Kumar, P., et al. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine

Phosphoramidites for Oligonucleotide Synthesis. Molecules. 2018. [Link]

NROChemistry. Barton-McCombie Reaction: Mechanism & Examples. [Link]

Organic Chemistry Portal. Barton-McCombie Reaction. [Link]

Unlock Chemystery. Barton McCombie Deoxygenation: A Comprehensive Guide. [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4211019/
https://pubs.acs.org/doi/abs/10.1021/ja01490a029
https://chem.libretexts.org/bookshelves/Organic_Chemistry/Book%3A_Radicals_in_Organic_Synthesis(Zard)/02%3A_The_Generation_of_Radicals/2.02%3A_Deoxygenation_-_The_Barton-McCombie_Reaction
https://www.glenresearch.com/glen-reports/gr2-1-deprotection
https://pubs.acs.org/doi/pdf/10.1021/jm00271a021
https://www.diva-portal.org/smash/get/diva2:1232824/FULLTEXT01.pdf
https://pubs.rsc.org/en/content/articlelanding/2004/ob/b409584e
https://pubmed.ncbi.nlm.nih.gov/18428935/
https://en.wikipedia.org/wiki/Synthesis_of_nucleosides
https://www.tandfonline.com/doi/abs/10.1080/07328319608002340
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151624/
https://www.nrochemistry.com/barton-mccombie-reaction/
https://www.youtube.com/watch?v=3-5R9wYh-sU
https://www.youtube.com/watch?v=zY8hC-g-o8A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139907?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Islam, R., et al. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as

Antimicrobial and Anticancer Agents. Molecules. 2022. [Link]

Prior, J. J., & Santi, D. V. On the mechanism of the acid-catalyzed hydrolysis of uridine to

uracil. Journal of Biological Chemistry. 1984. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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